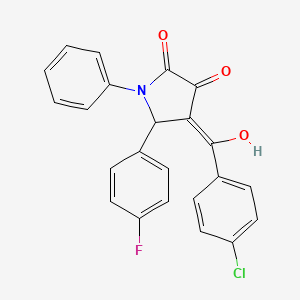![molecular formula C16H22F3N3O B5325905 2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325905.png)
2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in regulating the immune response, cell proliferation, and apoptosis.
科学研究应用
2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, which is involved in regulating the immune response, cell proliferation, and apoptosis. NF-κB has been implicated in several diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects in several animal models of inflammatory diseases, including arthritis and colitis.
作用机制
2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide inhibits the activity of NF-κB by binding to the kinase IKK-β, which is involved in activating NF-κB. This compound binds to a specific site on IKK-β, preventing its activation and thus inhibiting the activity of NF-κB. This results in the downregulation of NF-κB target genes, including those involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects in several animal models of inflammatory diseases, including arthritis and colitis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of several diseases.
实验室实验的优点和局限性
2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. This compound has been shown to be effective in inhibiting the activity of NF-κB in vitro and in vivo, and has been used in several animal models of disease. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects, and its efficacy may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate its potential therapeutic applications, particularly in cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of IKK-β and NF-κB, which may have fewer off-target effects and greater efficacy. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic potential. Finally, the development of this compound analogs with improved pharmacokinetic properties may increase its bioavailability and therapeutic potential.
合成方法
The synthesis of 2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 4-propylpiperazine with 2-(trifluoromethyl)benzoyl chloride to form the intermediate 2-(4-propyl-1-piperazinyl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-aminoethyl)acetamide to form this compound. The synthesis of this compound has been described in detail in several publications.
属性
IUPAC Name |
2-(4-propylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c1-2-7-21-8-10-22(11-9-21)12-15(23)20-14-6-4-3-5-13(14)16(17,18)19/h3-6H,2,7-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCYELVCJBRUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

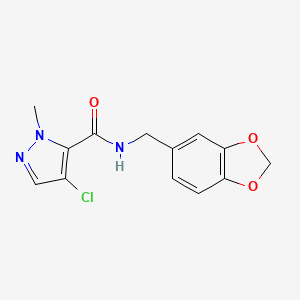
![7-(2,4-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5325851.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5325856.png)

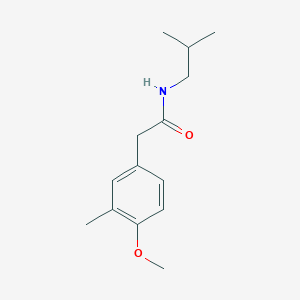
![1-(4-chlorophenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5325877.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5325883.png)
![7-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5325889.png)
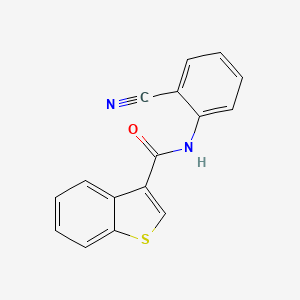
![[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B5325901.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325906.png)
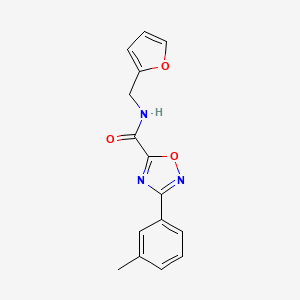
![1-amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5325918.png)
